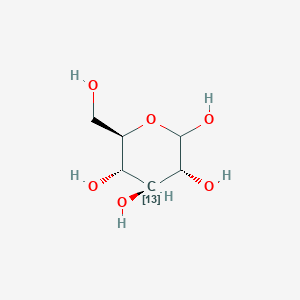
Ferrocenium tetrafluoroborate, technical grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocenium tetrafluoroborate: is an organometallic compound with the formula C10H10BF4Fe . It is composed of the cation [Fe(C5H5)2]+ and the tetrafluoroborate anion BF4- . This compound is commonly used in chemical synthesis as a Lewis acid catalyst, one-electron oxidant, and electron donor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrocenium tetrafluoroborate can be prepared by oxidizing ferrocene with ferric salts followed by the addition of fluoroboric acid. Other oxidants such as nitrosyl tetrafluoroborate can also be used .
Industrial Production Methods: The industrial production of ferrocenium tetrafluoroborate typically involves the oxidation of ferrocene using ferric salts in the presence of fluoroboric acid. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ferrocenium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in the synthesis of monocationic cobalt (II) complexes.
Lewis Acid Catalysis: It serves as a Lewis acid catalyst in epoxide ring-opening reactions and activates carbonyl groups for addition or cycloaddition reactions.
Redox Reactions: It is used as a reversible redox reagent between stannole dianion and bistannole-1,2-dianion.
Common Reagents and Conditions:
Oxidation: Commonly used reagents include ferric salts and nitrosyl tetrafluoroborate.
Lewis Acid Catalysis: Conditions typically involve the presence of epoxides or carbonyl compounds.
Major Products:
Oxidation: Monocationic cobalt (II) complexes.
Lewis Acid Catalysis: Various addition or cycloaddition products.
Scientific Research Applications
Ferrocenium tetrafluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
Ferrocenium tetrafluoroborate exerts its effects through its ability to act as a Lewis acid catalyst and one-electron oxidant. The molecular targets and pathways involved include:
Lewis Acid Catalysis: It activates carbonyl groups for addition or cycloaddition reactions.
Redox Reactions: It facilitates electron transfer processes by acting as an electron donor.
Comparison with Similar Compounds
Ferrocene: The reduced form of ferrocenium tetrafluoroborate, used as a reference in electrochemistry.
Ferrocenium hexafluorophosphate: A related compound with similar properties and applications.
Uniqueness: Ferrocenium tetrafluoroborate is unique due to its high stability, solubility in organic solvents, and versatility as a Lewis acid catalyst and one-electron oxidant .
Properties
Molecular Formula |
C10H10BF4Fe- |
|---|---|
Molecular Weight |
272.84 g/mol |
InChI |
InChI=1S/2C5H5.BF4.Fe/c2*1-2-4-5-3-1;2-1(3,4)5;/h2*1-5H;;/q;;-1; |
InChI Key |
GUCCGTJDSMWFAU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
